

Application Notes and Protocols for the Enzymatic Synthesis of Rebaudioside O

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Introduction

Rebaudioside O, a highly glycosylated steviol glycoside found in the leaves of Stevia rebaudiana, represents a frontier in the development of natural, high-intensity sweeteners. Its complex structure, featuring seven glucose units, contributes to a superior taste profile with minimal bitterness compared to more abundant steviol glycosides like stevioside and Rebaudioside A. The enzymatic synthesis of such complex glycosides offers a promising avenue for their sustainable and scalable production, overcoming the limitations of low natural abundance and challenging purification from plant extracts.

This document provides a detailed protocol for the enzymatic synthesis of a closely related, highly glycosylated steviol glycoside, Rebaudioside D, as a representative model for the production of complex rebaudiosides like **Rebaudioside O**. The synthesis of **Rebaudioside O** follows a similar enzymatic logic, involving a cascade of glycosylation steps catalyzed by specific UDP-glycosyltransferases (UGTs). However, the precise UGTs responsible for the final glycosylation steps to achieve the full structure of **Rebaudioside O** are a subject of ongoing scientific research. The presented protocol for Rebaudioside D synthesis offers a robust framework that can be adapted for the production of other minor steviol glycosides as new enzymatic catalysts are discovered.

Biosynthetic Pathway Overview

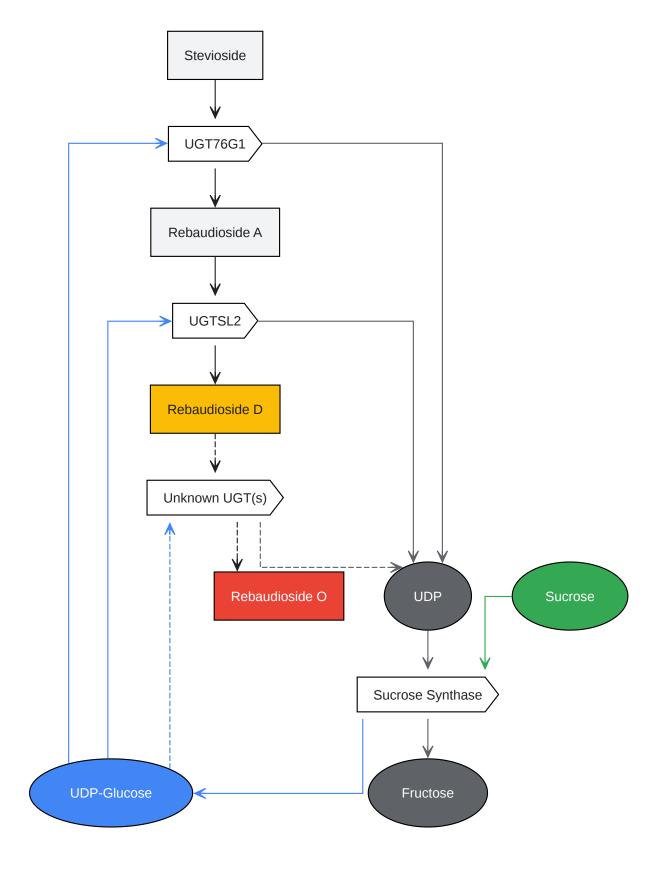


Methodological & Application

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The enzymatic synthesis of highly glycosylated steviol glycosides is a multi-step process that begins with a common precursor, such as stevioside or Rebaudioside A. A series of UDP-glycosyltransferases (UGTs) then sequentially add glucose moieties to the steviol backbone. A critical component of an efficient in vitro synthesis system is the regeneration of the expensive sugar donor, UDP-glucose. This is often achieved by coupling the glycosylation reaction with a sucrose synthase, which utilizes sucrose to regenerate UDP-glucose from the UDP byproduct.





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Caption: Enzymatic cascade for the synthesis of Rebaudioside D and the proposed pathway to **Rebaudioside O**.

Quantitative Data Summary

The following table summarizes key quantitative data for the enzymatic synthesis of Rebaudioside D from stevioside, a well-documented precursor. This data is compiled from various studies and provides a baseline for expected yields and reaction parameters.

| Parameter | Value | Reference |
|-------------------------|--------------------------------------|-----------|
| Starting Substrate | Stevioside | [1] |
| Precursor | Rebaudioside A | [1] |
| Key Enzymes | UGT76G1, UGTSL2, Sucrose Synthase | [1] |
| Enzyme Source | Recombinantly expressed in E. coli | [1] |
| Substrate Concentration | 20 g/L Stevioside | [1] |
| Sucrose Concentration | 60 g/L | [1] |
| Product Titer (Reb D) | 14.4 g/L | [1] |
| Reaction Time | 24 hours | [1] |
| Yield | Approximately 72% molar conversion | [1] |
| Optimal pH | 7.2 | [1] |
| Optimal Temperature | 30°C | [1] |

Experimental ProtocolsPreparation of Recombinant Enzymes

This protocol describes the expression and preparation of crude cell extracts containing the necessary enzymes for Rebaudioside D synthesis.



Materials:

- E. coli BL21(DE3) strains harboring expression vectors for UGT76G1, UGTSL2, and Sucrose Synthase.
- Luria-Bertani (LB) medium with appropriate antibiotics.
- Isopropyl β-D-1-thiogalactopyranoside (IPTG).
- Potassium phosphate buffer (100 mM, pH 7.2).
- · Lysozyme.
- · Sonicator.
- · Centrifuge.

Procedure:

- Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of the corresponding E. coli expression strain.
- Incubate overnight at 37°C with shaking at 200 rpm.
- Use the overnight culture to inoculate 1 L of LB medium with the same antibiotic.
- Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
- Continue to incubate the culture at 18-25°C for 16-20 hours.
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Resuspend the cell pellet in 50 mL of cold potassium phosphate buffer (100 mM, pH 7.2).
- Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.



- Lyse the cells by sonication on ice. Use short bursts of 30 seconds followed by 30-second cooling intervals for a total of 10 minutes of sonication.
- Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
- Carefully collect the supernatant, which is the crude enzyme extract.
- Determine the total protein concentration of the crude extract using a Bradford assay.

Enzymatic Synthesis of Rebaudioside D

This protocol outlines the multi-enzyme reaction for the conversion of stevioside to Rebaudioside D.

Materials:

- Stevioside.
- Sucrose.
- Magnesium chloride (MgCl₂).
- Potassium phosphate buffer (50 mM, pH 7.2).
- Crude enzyme extracts of UGT76G1, UGTSL2, and Sucrose Synthase.
- Incubator shaker.

Procedure:

- Prepare a reaction mixture in a final volume of 50 mL containing:
 - o 20 g/L Stevioside
 - o 60 g/L Sucrose
 - 3 mM MgCl₂
 - Potassium phosphate buffer (50 mM, pH 7.2)



- Add the crude enzyme extracts to the reaction mixture. The optimal ratio of the enzymes
 may need to be determined empirically, but a starting point is to add a total protein
 concentration of approximately 2.4 mg/mL from the combined extracts.[1]
- Incubate the reaction mixture at 30°C with shaking at 200 rpm for 24 hours.
- Monitor the progress of the reaction by taking samples at regular intervals (e.g., every 4-6 hours) and analyzing them by High-Performance Liquid Chromatography (HPLC).
- Terminate the reaction by heating the mixture to 95°C for 10 minutes to denature the enzymes.
- Centrifuge the terminated reaction mixture at 10,000 x g for 15 minutes to remove precipitated proteins.
- Collect the supernatant for purification of Rebaudioside D.



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Caption: Experimental workflow for the enzymatic synthesis and purification of Rebaudioside D.

Purification and Analysis of Rebaudioside D

This protocol describes a general method for the purification and analysis of the synthesized Rebaudioside D.

Materials:

Supernatant from the terminated enzymatic reaction.



Methanol.

• Acetonitrile.

• Macroporous adsorbent resin (e.g., Amberlite XAD series).

| Water (HPLC grade). |
|--|
| Formic acid. |
| HPLC system with a C18 column and a UV detector. |
| Rebaudioside D standard. |
| Procedure: |
| Purification: |
| Load the supernatant from the enzymatic reaction onto a pre-equilibrated macroporous adsorbent resin column. |
| Wash the column with deionized water to remove unreacted sucrose, salts, and other hydrophilic impurities. |
| Elute the bound steviol glycosides with a stepwise or gradient of methanol in water. |
| Collect fractions and analyze them by HPLC to identify those containing Rebaudioside D. |
| Pool the fractions rich in Rebaudioside D and concentrate them under reduced pressure. |
| • The concentrated solution can be further purified by preparative HPLC if higher purity is required. |
| Lyophilize the purified fractions to obtain Rebaudioside D as a white powder. |
| HPLC Analysis: |
| Mobile Phase A: Water with 0.1% formic acid. |



- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm.
- Gradient: A typical gradient would be to start with a low percentage of mobile phase B, and gradually increase it to elute the more hydrophobic steviol glycosides. An example gradient is:
 - 0-5 min: 20% B
 - 5-25 min: 20-50% B
 - o 25-30 min: 50-80% B
 - 30-35 min: 80% B
 - 35-40 min: 80-20% B
 - 40-45 min: 20% B
- Inject a known concentration of the Rebaudioside D standard to determine its retention time and create a calibration curve for quantification.
- Inject the samples from the reaction and purification steps to determine the concentration and purity of the synthesized Rebaudioside D.

Future Outlook for Rebaudioside O Synthesis

The successful enzymatic synthesis of complex steviol glycosides like Rebaudioside D provides a strong foundation for the future production of even more highly glycosylated molecules such as **Rebaudioside O**. The primary challenge remains the identification and characterization of the specific UDP-glycosyltransferases that can catalyze the addition of the final glucose units to a precursor like Rebaudioside D. As genomic and proteomic data from Stevia rebaudiana and other plant species become more readily available, novel UGTs with the



desired specificity are likely to be discovered. Once identified, these enzymes can be incorporated into the multi-enzyme cascade system described in this protocol to enable the efficient and controlled synthesis of **Rebaudioside O**, paving the way for its commercial application as a next-generation natural sweetener.

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References

- 1. Production of rebaudioside D from stevioside using a UGTSL2 Asn358Phe mutant in a multi-enzyme system PMC [pmc.ncbi.nlm.nih.gov]
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